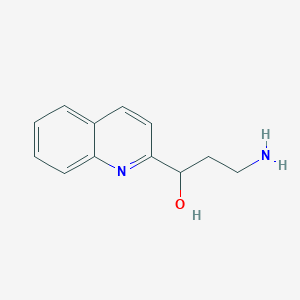

3-Amino-1-(quinolin-2-yl)propan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C12H14N2O |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-amino-1-quinolin-2-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7-8,13H2 |

InChI-Schlüssel |

WLISLZNPYZPFDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CCN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 3-Amino-1-(quinolin-2-yl)propan-1-ol

General Synthetic Strategy

The preparation of this compound generally involves multi-step organic synthesis starting from quinoline derivatives and appropriate three-carbon building blocks, with key transformations including:

- Formation of the quinoline-propanol backbone

- Introduction or transformation of functional groups (hydroxyl and amino groups)

- Reduction and substitution reactions to achieve the amino alcohol structure

Reported Synthetic Routes

Route A: Reduction of Quinoline-Propanal Intermediate

One common synthetic approach begins with the condensation of quinoline with propanal to form an intermediate, which is then reduced to the corresponding 3-(quinolin-2-yl)propan-1-ol using reducing agents such as sodium borohydride (NaBH₄) under mild conditions. This intermediate can be further converted to the amino alcohol by amination or substitution reactions at the appropriate position.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Quinoline + Propanal | Quinoline-propanal intermediate |

| 2 | Reduction | NaBH₄, mild conditions | 3-(Quinolin-2-yl)propan-1-ol |

| 3 | Amination/Substitution | Ammonia or amine source, catalyst | This compound |

Route B: Epoxy Intermediate Hydrolysis and Amination

An alternative method involves the use of epichlorohydrin or epoxy chloropropane as a starting material, which undergoes hydrolysis and subsequent amination to yield amino alcohols structurally related to this compound. This method is documented for similar amino-glycerol compounds and can be adapted for quinoline derivatives by introducing the quinoline moiety before or after the epoxide ring opening.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Epoxide Hydrolysis | Epoxy chloropropane + aqueous methane sulfonic acid, 58–62°C | 3-Chloro-1,2-propylene glycol |

| 2 | Amination | Ammonia or amine, controlled temperature | 3-Amino-1,2-propanediol analog |

| 3 | Quinoline Attachment | Nucleophilic substitution or coupling | This compound |

Route C: Nucleophilic Substitution on Quinoline Derivatives

In some patented methods, halogenated quinoline derivatives (e.g., 2,4-dichloro-3-nitroquinoline) are reacted with amines under controlled conditions to introduce amino groups, followed by reduction and hydroxylation steps to yield amino alcohol quinoline compounds. This route involves:

- Halogenation and nitration of quinoline

- Amination via nucleophilic substitution

- Reduction of nitro groups to amines

- Hydroxylation to introduce the propanol moiety

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Halogenation/Nitration | Phosphorus oxychloride, nitrating agents | Halogenated nitroquinoline |

| 2 | Amination | 2-Methylpropylamine, triethylamine, 40–70°C | Amino-substituted quinoline |

| 3 | Reduction/Hydroxylation | Reducing agents, hydroxylation conditions | This compound |

Reaction Conditions and Yields

- Sodium borohydride reductions are typically carried out at room temperature or slightly below to avoid side reactions, with yields ranging from 70% to 85% depending on purity and scale.

- Hydrolysis and amination of epoxides require careful temperature control (50–105°C) and acid/base catalysis to optimize conversion and minimize impurities.

- Nucleophilic substitution on halogenated quinolines involves refluxing in organic solvents like xylene or toluene, often with triethylamine as a base, with reaction times from several hours to overnight; yields can exceed 80% after purification.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Condensation + Reduction | Mild conditions, straightforward steps | Requires careful control of intermediate purity |

| Epoxide Hydrolysis + Amination | High yield, scalable industrial process | Multi-step, requires handling corrosive acids |

| Halogenation + Amination | Allows selective substitution, versatile | Uses hazardous reagents, longer reaction times |

Industrial Feasibility

- The epoxide hydrolysis and amination method is favored for industrial scale due to the availability of raw materials and established reaction protocols.

- Sodium borohydride reductions are suitable for laboratory and pilot scale but may be cost-prohibitive for large-scale production.

- Halogenation-based methods provide structural versatility but involve more hazardous reagents and waste management challenges.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Purity Considerations | Scale Suitability |

|---|---|---|---|---|

| Condensation + NaBH₄ Reduction | Quinoline, propanal, NaBH₄, mild temp | 70–85 | High purity, mild impurities | Lab to pilot scale |

| Epoxide Hydrolysis + Amination | Epoxy chloropropane, methane sulfonic acid, NH₃, 50–105°C | 80–90 | Requires neutralization, distillation | Industrial scale |

| Halogenation + Amination | Phosphorus oxychloride, amines, reflux | 75–85 | Requires recrystallization | Lab to industrial scale |

Research Findings and Perspectives

- The presence of both amino and hydroxyl groups in this compound facilitates diverse chemical reactivity, enabling further derivatization for pharmaceutical applications.

- The quinoline moiety contributes to biological activity such as DNA intercalation and enzyme binding, making the compound a valuable scaffold in medicinal chemistry.

- Recent synthetic advances focus on optimizing yields, reducing hazardous reagents, and improving scalability to meet pharmaceutical industry standards.

- Comparative studies with analogues suggest that modifications on the quinoline ring or the propanol chain can significantly alter bioactivity and pharmacokinetics.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(quinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Quinolin-2-yl)propan-1-ol is a compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex organic molecules and its potential biological activities make it a valuable subject of study.

Scientific Research Applications

- Chemistry 3-(Quinolin-2-yl)propan-1-ol is used as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies have revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. In studies assessing anticancer effects on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, activating caspase pathways that lead to programmed cell death.

- Medicine It is explored for potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

- Industry It is utilized in developing materials with specific chemical properties, such as dyes and pigments.

3-(Quinolin-2-yl)propan-1-ol is of interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known to interact with various molecular targets, potentially modulating signaling pathways involved in cell growth and apoptosis. For example, quinoline derivatives can intercalate with DNA, which affects replication and transcription processes. The presence of amino and hydroxyl groups allows for hydrogen bonding with proteins, influencing their function.

Case Studies

- Antimicrobial Efficacy A study showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, utilizing disk diffusion methods to assess the inhibition zones against various bacterial strains.

- Anticancer Properties Another study assessing the anticancer effects on breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(quinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table summarizes critical structural features and physicochemical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol and related compounds:

*Molecular weight calculated based on formula.

Key Observations:

Substitution at the quinoline 2-position (vs. 4-position in ) alters steric and electronic profiles, impacting solubility and reactivity.

Amino Alcohol Functionality: The amino group at the 3-position increases hydrophilicity and enables hydrogen bonding, which may enhance solubility in polar solvents compared to non-amino analogs like 3-(quinolin-2-yl)propan-1-ol .

Heterocyclic Variations: Thiophene and imidazole analogs (e.g., ) replace quinoline with smaller aromatic systems, reducing molecular weight and altering electronic properties. These changes may influence metabolic stability or target selectivity.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

- The quinoline core in this compound likely increases lipophilicity compared to thiophene or imidazole analogs, as seen in the higher logP values of quinoline derivatives (e.g., 3-(quinolin-2-yl)propan-1-ol, logP ~2.5*) .

- Amino alcohol functionality may counteract this by improving aqueous solubility via hydrogen bonding, similar to (S)-2-Amino-3-phenylpropan-1-ol (logP 1.08) .

Biologische Aktivität

3-Amino-1-(quinolin-2-yl)propan-1-ol is an organic compound that has garnered attention for its diverse biological activities , particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on a review of current literature.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_12N_2O, with a molecular weight of approximately 202.25 g/mol. The compound features a quinoline moiety linked to a propanol backbone, which includes an amino group (-NH₂) and a hydroxyl group (-OH). This unique structural arrangement contributes significantly to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Quinoline Ring | Aromatic structure contributing to bioactivity |

| Hydroxyl Group | Enhances reactivity and potential for hydrogen bonding |

| Amino Group | Potential for interaction with various biological targets |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the intercalation of the compound with DNA, disrupting replication and transcription processes, which ultimately leads to cell death.

Antiviral Activity

The compound has also been studied for its antiviral properties . Its ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development. The specific mechanisms may involve inhibition of viral enzymes or interference with virus-host cell interactions.

Anticancer Activity

In terms of anticancer potential, this compound has shown promise in various studies. It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to this have demonstrated activity against multiple cancer cell lines through mechanisms such as DNA intercalation and modulation of signaling pathways related to cell growth .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antiplasmodial Activity : In vitro studies have demonstrated that derivatives of quinoline compounds exhibit significant activity against Plasmodium falciparum, including both drug-sensitive and multidrug-resistant strains. For example, a related compound showed an IC50 value as low as 0.19 μM against sensitive strains .

- Cytotoxicity Studies : A series of tests indicated that this compound derivatives displayed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline ring facilitates intercalation into DNA strands, which disrupts replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Protein Interaction : The hydroxyl and amino groups allow for hydrogen bonding with proteins, potentially altering their function and activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-Amino-1-(quinolin-2-yl)propan-1-ol, and how do reaction parameters impact yield?

- Methodology : Optimize via reductive amination or nitro-group reduction (e.g., H₂/Pd catalysis). Control solvent polarity (ethanol/THF), temperature (60–80°C), and catalyst loading (5–10% Pd/C) to minimize by-products like ketones or over-reduced amines . Purity can be enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Approach : Use ¹H/¹³C NMR to confirm proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, hydroxyl resonance at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~245.3 g/mol). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How can researchers determine the compound’s solubility and stability under physiological conditions?

- Protocol : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Monitor stability via LC-MS over 24–72 hours at 37°C. Adjust buffer systems (e.g., 0.1% TFA) to prevent degradation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s modulation of apoptosis pathways (e.g., Bax/Bcl-2 ratio)?

- Strategy : Use Western blotting in cancer cell lines (e.g., HeLa, MCF-7) to quantify pro-apoptotic Bax and anti-apoptotic Bcl-2 post-treatment (IC₅₀ dose). Pair with caspase-3/7 activity assays (fluorogenic substrates) to confirm apoptosis induction. Include controls with known apoptosis inducers (e.g., staurosporine) .

Q. How does the quinoline ring’s electronic profile influence target binding compared to phenyl or pyrazole analogs?

- Analysis : Conduct docking studies (AutoDock Vina) against targets like kinases or GPCRs. Compare binding energies and π-π stacking interactions. Validate via SAR studies by synthesizing analogs with substituted quinoline rings (e.g., 6-bromo or 4-methoxy derivatives) .

Q. What in vitro and in vivo models are appropriate for assessing tissue selectivity (e.g., androgen receptor modulation)?

- Models : Use LNCaP cells (androgen-sensitive prostate cancer) for in vitro AR binding assays. In vivo, employ orchidectomized rat models to evaluate anabolic vs. androgenic effects (e.g., levator ani muscle weight vs. prostate weight) .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

- Troubleshooting : Profile ATP-based viability (CellTiter-Glo) and membrane integrity (LDH release) in parallel. Account for metabolic heterogeneity (e.g., CYP450 expression) via gene expression profiling. Validate using 3D spheroid models to mimic in vivo conditions .

Comparative and Mechanistic Questions

Q. What distinguishes the metabolic fate of this compound from structurally similar amino alcohols?

- Investigation : Perform microsomal stability assays (human liver microsomes + NADPH). Identify metabolites via LC-MS/MS. Compare with phenyl or pyrazole analogs to assess susceptibility to oxidation (CYP3A4/2D6) or glucuronidation .

Q. How do steric effects from the quinoline group impact enantioselective synthesis?

- Stereochemical Control : Employ chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Compare with molecular dynamic simulations to rationalize steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.